molecular formula C21H19N3O4 B11274480 N,N'-bis(4-methoxyphenyl)pyridine-2,6-dicarboxamide

N,N'-bis(4-methoxyphenyl)pyridine-2,6-dicarboxamide

Cat. No.: B11274480
M. Wt: 377.4 g/mol
InChI Key: LUARIMMADZPWAY-UHFFFAOYSA-N
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Description

N,N’-bis(4-methoxyphenyl)pyridine-2,6-dicarboxamide is a compound that belongs to the class of pyridine dicarboxamide derivatives. This compound is characterized by the presence of two 4-methoxyphenyl groups attached to the nitrogen atoms of the pyridine-2,6-dicarboxamide core. It has garnered interest in various fields of scientific research due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-methoxyphenyl)pyridine-2,6-dicarboxamide typically involves the condensation reaction of pyridine-2,6-dicarboxylic acid or its derivatives with 4-methoxyaniline. One common method involves the use of pyridine-2,6-dicarbonyl dichloride as a starting material, which reacts with 4-methoxyaniline in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

While specific industrial production methods for N,N’-bis(4-methoxyphenyl)pyridine-2,6-dicarboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-methoxyphenyl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups would yield quinones, while reduction of nitro groups would yield amines.

Scientific Research Applications

N,N’-bis(4-methoxyphenyl)pyridine-2,6-dicarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-bis(4-methoxyphenyl)pyridine-2,6-dicarboxamide involves its interaction with specific molecular targets. In coordination chemistry, it acts as a tridentate ligand, coordinating with metal ions through the nitrogen atoms of the pyridine ring and the deprotonated carboxamide groups . This coordination can stabilize reactive species and facilitate catalytic processes. In biological systems, its mechanism of action may involve binding to enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

N,N’-bis(4-methoxyphenyl)pyridine-2,6-dicarboxamide can be compared with other pyridine dicarboxamide derivatives:

    N,N’-bis(2-pyridyl)pyridine-2,6-dicarboxamide: Similar structure but with pyridyl groups instead of methoxyphenyl groups.

    N,N’-bis(4-chlorophenyl)pyridine-2,6-dicarboxamide: Contains chlorophenyl groups, which may impart different electronic properties.

    N,N’-bis(4-nitrophenyl)pyridine-2,6-dicarboxamide: Contains nitrophenyl groups, which can undergo reduction to form amines.

The uniqueness of N,N’-bis(4-methoxyphenyl)pyridine-2,6-dicarboxamide lies in its methoxyphenyl groups, which can participate in additional chemical reactions and influence the compound’s electronic properties.

Properties

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

IUPAC Name

2-N,6-N-bis(4-methoxyphenyl)pyridine-2,6-dicarboxamide

InChI

InChI=1S/C21H19N3O4/c1-27-16-10-6-14(7-11-16)22-20(25)18-4-3-5-19(24-18)21(26)23-15-8-12-17(28-2)13-9-15/h3-13H,1-2H3,(H,22,25)(H,23,26)

InChI Key

LUARIMMADZPWAY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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